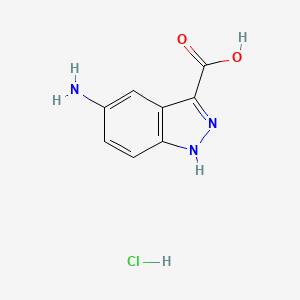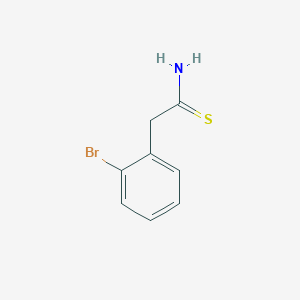
2-(2-Bromophenyl)ethanethioamide
Overview
Description
2-(2-Bromophenyl)ethanethioamide is a compound that is structurally related to various brominated aromatic amides and thioamides. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The bromine atom in these molecules can act as a versatile handle for further chemical transformations, such as substitutions with various nucleophiles, which can lead to a wide array of derivatives with different properties and applications .
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the reaction of an appropriate aniline derivative with a halogenating agent, such as bromine or a bromine-containing reagent. For instance, the synthesis of N-(4-bromophenyl)-2-methacrylamide, a related compound, was achieved by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine at low temperatures . Similarly, 2-bromoamides can be synthesized and used as intermediates for various substitution reactions, highlighting the versatility of bromine in these molecules .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was crystallized in the monoclinic space group P21/n, and its structure was established by spectral analysis and X-ray diffraction studies . The presence of bromine and other substituents can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's stability and reactivity .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, leveraging the bromine atom as a reactive site. For example, 2-bromoamides can participate in stereocontrolled substitution reactions, where bromine is replaced by different nucleophiles, leading to the synthesis of aminoamides, alkoxyamides, depsipeptides, and pseudopeptides . The bromine atom can also facilitate electrochemical reactions, such as cyclic voltammetry and electroreduction, which can be used to reverse the polarity of the carbon adjacent to the bromine, enabling the formation of new C-C bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and the nature of their substituents. These properties can be studied using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, which provide insights into the functional groups present and the overall molecular architecture . The thermal properties, such as decomposition temperatures and glass transition temperatures, can be determined through thermal analysis, which is important for assessing the material's stability and suitability for different applications . The reactivity ratios of monomers in copolymerization reactions can also be evaluated to understand the polymerization behavior of these compounds .
Scientific Research Applications
Synthetic Applications
- 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This approach demonstrates the utility of 2-(2-Bromophenyl)ethyl methanesulfonate in the synthesis of complex molecular architectures, showcasing the importance of this moiety in constructing heterocyclic compounds (Allin et al., 2005).
Antimicrobial and Antipathogenic Activity
- Thiourea derivatives, including those with 2-bromophenyl substitutions, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential for further development as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Environmental Chemistry
- The study of bromophenols, including those structurally related to 2-(2-Bromophenyl)ethanethioamide, in water treatment processes with potassium permanganate revealed the formation of brominated polymeric products. These findings are essential for understanding the reactivity and fate of bromophenols in oxidative treatment processes, given the potential toxicological effects of the brominated products formed (Jiang et al., 2014).
Anticancer Potential
- A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities on human lung cancer cell lines. This compound induced G0/G1 cell cycle arrest and apoptosis in A549 lung cancer cells through ROS-mediated deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway, indicating its potential as an anticancer drug (Guo et al., 2018).
Safety and Hazards
While specific safety and hazard information for 2-(2-Bromophenyl)ethanethioamide is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-bromophenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRBTUNNIPGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308241 | |
| Record name | 2-Bromobenzeneethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanethioamide | |
CAS RN |
103317-32-4 | |
| Record name | 2-Bromobenzeneethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzeneethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




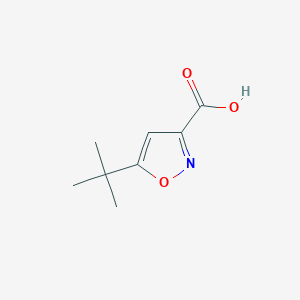



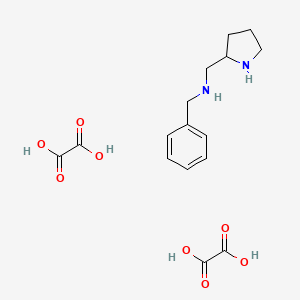
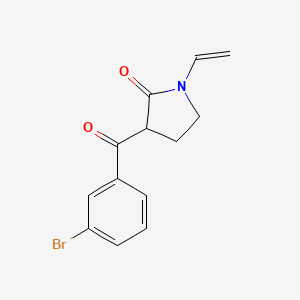
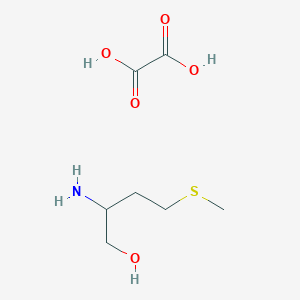
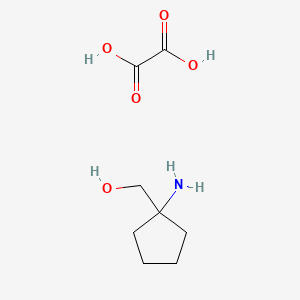
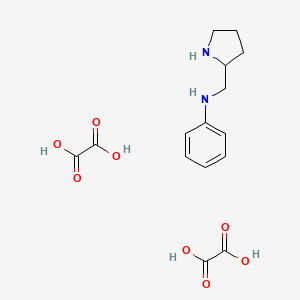

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
